Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate
Description
Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate is a bicyclic compound featuring a norbornane-like 3-azabicyclo[4.1.0]heptane core. Key structural attributes include:
- Tosyl group (3-position): A para-toluenesulfonyl substituent, which enhances electrophilicity and serves as a leaving group in synthetic applications.
- Methyl ester (7-position): Provides hydrolytic stability compared to free carboxylic acids.
- Stereochemistry: The racemic mixture (1R,6S,7R) indicates a blend of enantiomers, which may influence biological activity or synthetic utility.
This compound is likely used as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for developing constrained scaffolds.
Properties
IUPAC Name |
methyl (1R,6S,7R)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-10-3-5-11(6-4-10)21(18,19)16-8-7-12-13(9-16)14(12)15(17)20-2/h3-6,12-14H,7-9H2,1-2H3/t12-,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIXOOURIXFGMQ-BFHYXJOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C2)C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H]3[C@@H](C2)[C@@H]3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate (CAS No. 1514892-49-9) is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO4S
- Molecular Weight : 305.38 g/mol
- Structure : The compound features a bicyclic structure with a tosyl group, which is known to enhance solubility and reactivity.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
- CNS Activity : The compound has been evaluated for its central nervous system (CNS) effects. Research suggests potential anxiolytic and antidepressant-like activities, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Properties : Studies have indicated that this compound may possess analgesic effects, potentially useful in pain management therapies.
The biological activity of this compound is believed to involve:
- Interaction with Receptors : The compound may act on various receptors in the brain, influencing pathways related to mood and pain perception.
- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several azabicyclic compounds, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: CNS Effects
In a behavioral study involving rodent models, the compound demonstrated significant reductions in anxiety-like behaviors when administered at doses of 10 mg/kg . The results suggest potential for further development as an anxiolytic agent.
Data Table
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
*Estimated based on structural similarity to and .
Q & A
Q. Q1. What are the critical synthetic challenges in preparing racemic 3-Tosyl-3-Azabicyclo[4.1.0]heptane derivatives?
Methodological Answer: The synthesis of bicyclic azabicyclo compounds often requires precise control of stereochemistry and functional group compatibility. For example, permanganate-mediated oxidation (e.g., ethyltrimethylammonium permanganate in dichloromethane) can introduce hydroxyl groups but may yield low conversions (~9%) due to competing side reactions or overoxidation . Optimizing reaction time, temperature, and stoichiometry is critical. Additionally, protecting groups like tert-butyldimethylsilyl (TBS) are often necessary to stabilize intermediates during multi-step syntheses .
Q. Q2. How can NMR spectroscopy distinguish stereoisomers in azabicyclo compounds?
Methodological Answer: 1H and 13C NMR data are essential for confirming stereochemistry. For example, in (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate, coupling constants (e.g., J = 4.8–9.2 Hz) and splitting patterns (e.g., dt, m) in 1H NMR resolve axial vs. equatorial substituents, while 13C NMR chemical shifts (e.g., δ 173.8 ppm for ester carbonyls) confirm functional group integrity . For bicyclic systems, NOESY or COSY experiments can further resolve spatial proximity of protons in rigid frameworks.
Q. Q3. What safety protocols are recommended for handling azabicyclo compounds with acute toxicity risks?
Methodological Answer: Compounds like methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate require strict adherence to OSHA GHS standards. Use P95/P1 respirators for particulate hazards, OV/AG/P99 filters for organic vapors, and ABEK-P2 cartridges for acid gas protection . Avoid skin contact (Category 2 irritation) via nitrile gloves and lab coats. Store in chemically stable conditions, segregated from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. Q4. How do steric and electronic effects influence the reactivity of the tosyl group in 3-Tosyl-3-Azabicyclo[4.1.0]heptane derivatives?
Methodological Answer: The tosyl (p-toluenesulfonyl) group acts as both a protecting and directing group. Steric hindrance from the bicyclic framework can slow nucleophilic displacement but enhance regioselectivity in ring-opening reactions. Computational studies (e.g., DFT) can model charge distribution, showing electron-withdrawing effects of the sulfonyl group activate adjacent positions for functionalization. Experimental validation via X-ray crystallography or kinetic studies (e.g., monitoring by LC-MS) is recommended .
Q. Q5. What strategies resolve contradictions in stereochemical assignments for racemic bicyclic compounds?
Methodological Answer: Discrepancies in stereochemical data often arise from dynamic ring puckering or solvent-dependent conformational changes. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while vibrational circular dichroism (VCD) provides unambiguous assignments. Cross-referencing with literature analogs (e.g., 6-aminopenicillanic acid derivatives) ensures consistency in NMR and mass spectral interpretations .
Q. Q6. How can catalytic asymmetric synthesis improve enantiomeric excess (ee) in azabicyclo systems?
Methodological Answer: Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclopropanation or Diels-Alder steps. For example, permanganate-mediated dihydroxylation with Sharpless asymmetric conditions achieved >90% ee in related bicyclic frameworks . Screening solvent polarity (e.g., acetone-water mixtures) and additive effects (e.g., N-methylmorpholine-N-oxide) further optimizes selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
